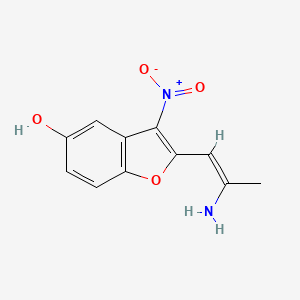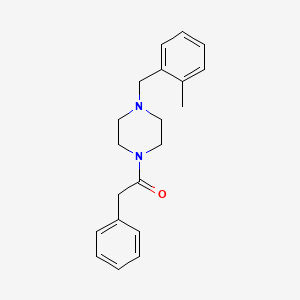
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone
Overview
Description
3-(3,5-dimethylphenyl)-4(3H)-quinazolinone, also known as DMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Broad Applications in Medicinal Chemistry
3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone and its derivatives are key in medicinal research due to their wide range of biological effects. This compound is found in more than 200 naturally occurring alkaloids and is known for its stability, which inspires researchers to introduce various bioactive moieties to create new potential medicinal agents (Amrutkar, 2020).
Antitumor and Antimicrobial Properties
Studies have demonstrated the antitumor properties of 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone derivatives. For example, a series of 3-benzyl-substituted derivatives showed broad-spectrum antitumor activity, with some compounds being more potent than the control substance 5-FU (Al-Suwaidan et al., 2016). Additionally, novel arylimine derivatives containing the 4(3H)-quinazolinone moiety exhibited strong antifungal and antibacterial activities (Wang et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of 4(3H)-quinazolinones has been explored. Certain derivatives showed promising anticonvulsant activity, with some compounds providing protection against seizures in mice, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Synthetic Advances
The synthesis of 4(3H)-quinazolinones has seen significant advances. New routes and strategies for synthesizing these compounds include the use of n-butyllithium and LDA, providing access to a range of substituted derivatives (Smith et al., 1996). This advancement is crucial for the creation of specialized compounds for various biological applications.
Application in Corrosion Inhibition
Derivatives of 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone have been investigated as corrosion inhibitors for mild steel in acidic media. Their efficacy in preventing corrosion highlights their potential in industrial applications, supported by electrochemical methods, surface analysis, and theoretical studies (Errahmany et al., 2020).
Novel Bioactivities and Drug Synthesis
Quinazolin-4-One derivatives, which include 3-(3,5-Dimethylphenyl)-4(3H)-Quinazolinone, are involved in the synthesis of compounds with a broad range of bioactivities like antibacterial, antifungal, antiviral, anticonvulsant, antitumor, and analgesic agents. This versatility makes them a key focus in drug synthesis and medicinal chemistry (Tiwary et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-13(8-11)18-10-17-15-6-4-3-5-14(15)16(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBTOZDLPXWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)


![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)


![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
